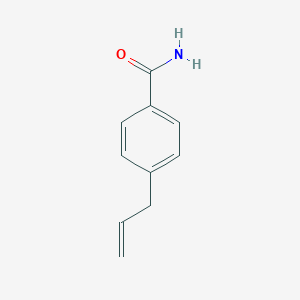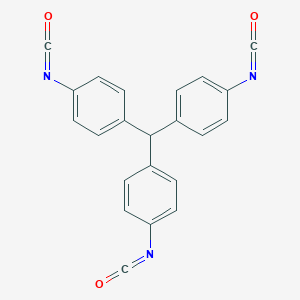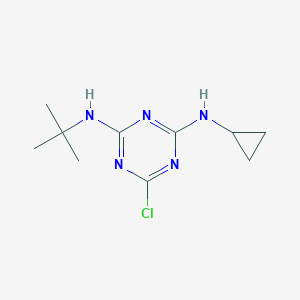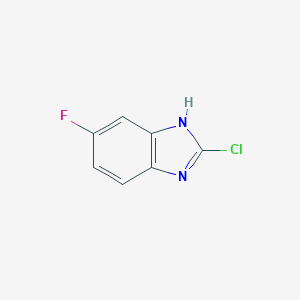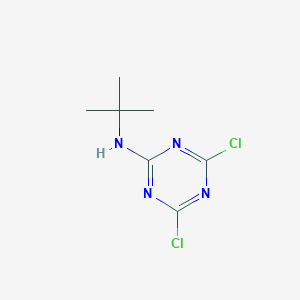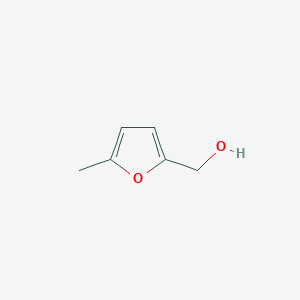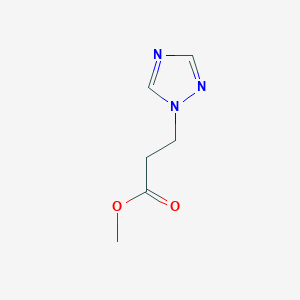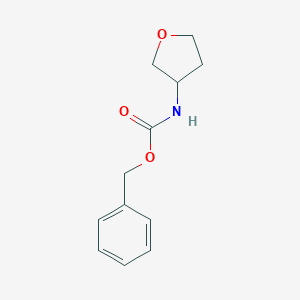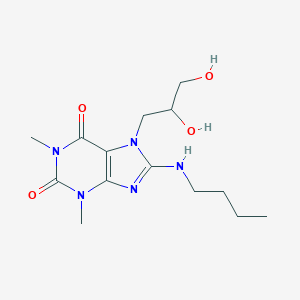
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline, also known as DPBA, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. DPBA is a potent phosphodiesterase inhibitor that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, respiratory disease, and cancer. In cardiovascular disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have vasodilatory effects and can improve blood flow. In respiratory disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have bronchodilatory effects and can improve lung function. In cancer, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have anti-tumor effects and can inhibit cancer cell proliferation.
Mechanism Of Action
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline exerts its effects through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic nucleotides such as cAMP and cGMP. By inhibiting phosphodiesterase enzymes, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline increases the levels of these cyclic nucleotides, which can lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have a variety of biochemical and physiological effects, including vasodilation, bronchodilation, anti-inflammatory effects, and anti-tumor effects. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can also increase cardiac output and improve blood flow. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have antioxidant effects and can protect against oxidative stress.
Advantages And Limitations For Lab Experiments
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has several advantages for use in lab experiments. It is a potent phosphodiesterase inhibitor that can be used to study the effects of cyclic nucleotides on various biological processes. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline does have some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can have off-target effects on other enzymes and biological processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline. One area of interest is the development of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline analogs with improved pharmacokinetic properties. Another area of interest is the use of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline and its effects on various biological processes.
Synthesis Methods
The synthesis of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline involves the condensation of 8-butylxanthine with glycidol in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the desired 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline product. The purity of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can be improved through various purification techniques, such as recrystallization or column chromatography.
properties
CAS RN |
111038-28-9 |
|---|---|
Product Name |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
Molecular Formula |
C14H23N5O4 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
8-(butylamino)-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O4/c1-4-5-6-15-13-16-11-10(19(13)7-9(21)8-20)12(22)18(3)14(23)17(11)2/h9,20-21H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
ZENUOIDBLQHVII-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
synonyms |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)

